

In-Depth Technical Guide to 4'-Methylacetophenone-D10 (CAS Number: 358730-83-3)

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Compound of Interest

Compound Name: 4'-Methylacetophenone-D10

Cat. No.: B1436296

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetophenone-D10 is the deuterated analog of 4'-methylacetophenone, a naturally occurring aromatic ketone found in various plants and used as a fragrance and flavoring agent. [1][2] The primary application of **4'-Methylacetophenone-D10** in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] Its structural similarity and mass difference from the non-labeled compound allow for accurate quantification of analytes in complex biological matrices by correcting for variability in sample preparation and instrument response.[3]

This technical guide provides a comprehensive overview of **4'-Methylacetophenone-D10**, including its chemical and physical properties, synthesis, applications in analytical and metabolic studies, and detailed experimental workflows.

Chemical and Physical Properties

4'-Methylacetophenone-D10 is a stable, isotopically labeled compound with physical properties closely resembling its non-deuterated counterpart. The key quantitative data for both compounds are summarized in the tables below for easy comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	4'-Methylacetophenone-D10	4'-Methylacetophenone
CAS Number	358730-83-3[4]	122-00-9[1]
Molecular Formula	C ₉ D ₁₀ O	C ₉ H ₁₀ O[1]
Molecular Weight	144.24 g/mol	134.18 g/mol [1]
Synonyms	Ethanone-2,2,2-d3, 1-[4-(methyl-d3)phenyl-2,3,5,6-d4]-(9CI)[5]	p-Methylacetophenone, 4-Acetyltoluene[1]

Table 2: Physical and Chemical Data

Property	4'-Methylacetophenone-D10	4'-Methylacetophenone
Appearance	Not specified, typically a solid or liquid	Colorless to pale yellow liquid or solid[6]
Melting Point	Not specified	22-24 °C[1]
Boiling Point	Not specified	226 °C[1]
Solubility	Soluble in organic solvents	Soluble in ethanol, propylene glycol, and mineral oil; insoluble in water.[6]
Isotopic Purity	Typically >98 atom % D	Not Applicable
Chemical Purity	Typically ≥98%	≥95%

Synthesis

Synthesis of 4'-Methylacetophenone

The industrial synthesis of 4'-methylacetophenone is primarily achieved through the Friedel-Crafts acylation of toluene.[1] This reaction typically involves reacting toluene with an acylating

agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).^[1] The reaction is generally performed under anhydrous conditions, and the temperature is controlled to prevent side reactions. The primary product is the para-substituted isomer (4'-methylacetophenone), with the ortho-isomer being a minor by-product.

Deuteration of 4'-Methylacetophenone

While specific synthesis protocols for **4'-Methylacetophenone-D10** are proprietary to commercial suppliers, the deuteration of aromatic ketones can be achieved through several general methods. One common approach involves hydrogen-deuterium exchange reactions. For the aromatic protons, this can be accomplished by treating 4'-methylacetophenone with a deuterated acid, such as D_2SO_4 , in a deuterated solvent like D_2O . For the methyl and acetyl protons, base-catalyzed enolization in the presence of a deuterium source (e.g., D_2O with a base like NaOD) can facilitate the exchange of α -hydrogens. More advanced methods may involve ruthenium-catalyzed C-H activation for selective deuteration.^[7]

Applications in Research and Drug Development

The primary and most critical application of **4'-Methylacetophenone-D10** is as an internal standard in quantitative bioanalysis using LC-MS/MS.

Internal Standard in LC-MS/MS

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is essential for pharmacokinetic, toxicokinetic, and metabolic studies. Deuterated internal standards are considered the "gold standard" for such analyses.^[8]

4'-Methylacetophenone-D10, when used as an internal standard, is spiked into biological samples at a known concentration before sample preparation. Because it has nearly identical physicochemical properties to the analyte of interest (if the analyte is structurally similar) or is used to monitor a class of compounds, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations in extraction efficiency, matrix effects, and instrument performance can be normalized, leading to highly accurate and precise quantification.

Metabolic Studies

While 4'-methylacetophenone itself is not a therapeutic drug, its metabolism can be of interest. It is a known metabolite in *Saccharomyces cerevisiae*.^{[9][10]} Studies on the metabolism of structurally similar compounds can provide insights into the enzymatic pathways involved in the biotransformation of aromatic ketones. The use of deuterated standards can aid in the identification and quantification of metabolites in such studies.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of **4'-Methylacetophenone-D10** as an internal standard for the quantification of an analyte in a biological matrix. This protocol should be optimized and validated for each specific application.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of **4'-Methylacetophenone-D10** (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
- Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 100 ng/mL) with the same solvent. The optimal concentration will depend on the expected concentration of the analyte in the samples.

2. Sample Preparation:

- Thaw biological samples (e.g., plasma) on ice.
- Aliquot a specific volume of the sample (e.g., 100 µL) into a microcentrifuge tube.
- Add a precise volume of the internal standard working solution (e.g., 10 µL) to each sample, calibration standard, and quality control sample.
- Vortex mix the samples.

- Perform sample cleanup. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to the sample (typically in a 3:1 or 4:1 ratio of solvent to sample).
- Vortex mix vigorously to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Use a suitable C18 reversed-phase column.
 - The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium formate to improve chromatography and ionization.
 - A gradient elution is commonly used to separate the analyte and internal standard from matrix components.
- Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Optimize the ionization source parameters (e.g., electrospray ionization - ESI) for the analyte and internal standard.
 - Determine the optimal precursor-to-product ion transitions for both the analyte and **4'-Methylacetophenone-D10**.

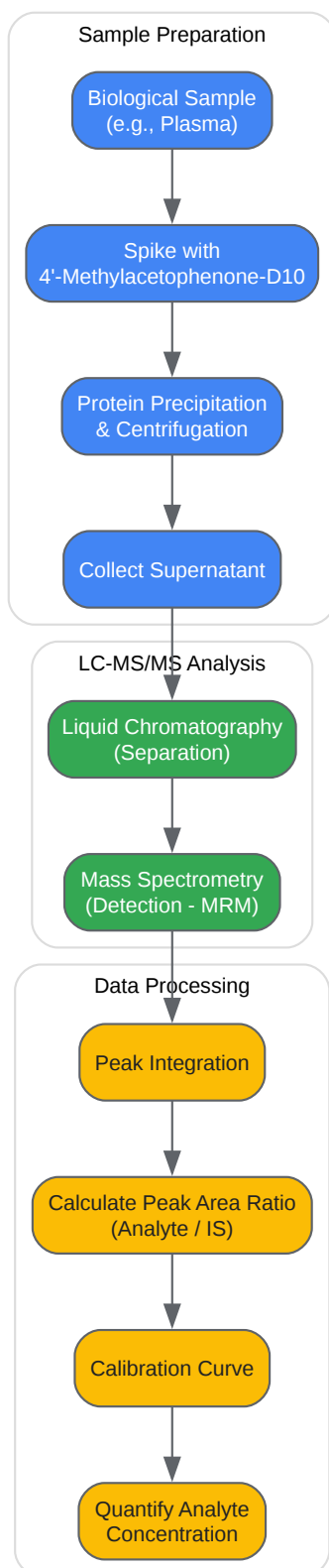
4. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

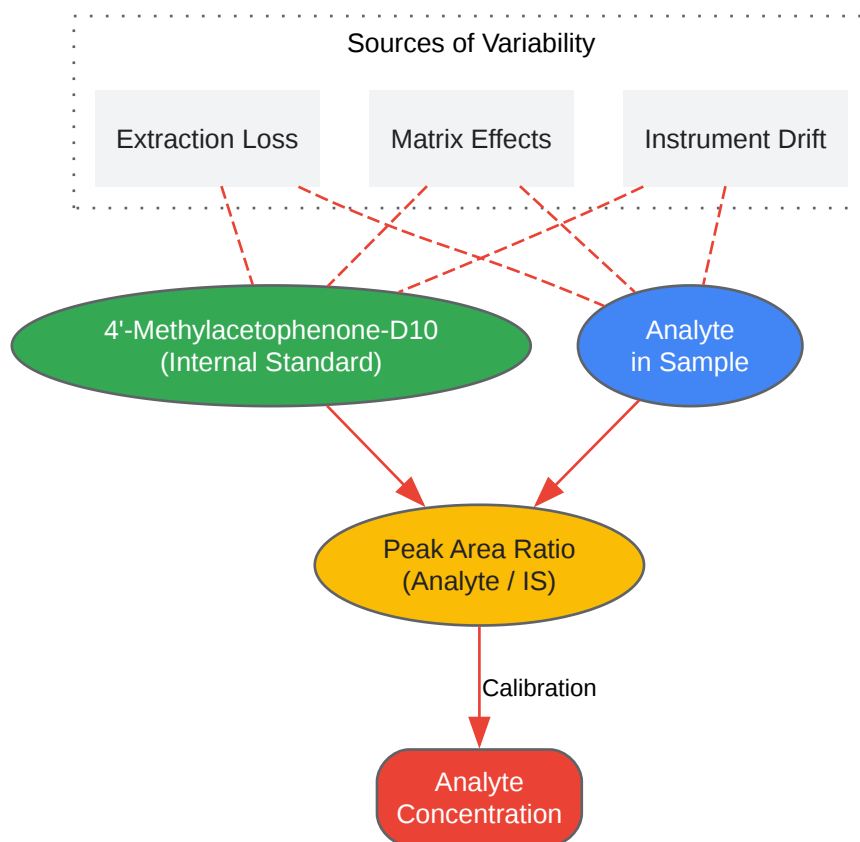
Workflow for Quantitative Analysis using an Internal Standard



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Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Logical Relationship in Internal Standard-Based Quantification



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Caption: Principle of variability correction using an internal standard.

Biological Activity and Toxicology

There is no evidence to suggest that 4'-methylacetophenone or its deuterated form interacts with specific signaling pathways relevant to drug development in humans. Its primary biological relevance in the context of this guide is its role as a tool for accurately measuring the concentrations of pharmacologically active compounds.

Toxicology studies on the non-deuterated 4'-methylacetophenone have shown that it is not genotoxic.^[11] It has also been evaluated for phytotoxic effects, where it was found to inhibit germination and growth in certain plant species at specific concentrations.^[12] However, these

findings are not directly applicable to its use as an internal standard in drug development for human therapeutics.

Conclusion

4'-Methylacetophenone-D10 is an essential tool for researchers, scientists, and drug development professionals involved in quantitative bioanalysis. Its use as an internal standard in LC-MS/MS methods provides a reliable means of correcting for experimental variability, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic data. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with a general experimental framework for its use. The successful implementation of **4'-Methylacetophenone-D10** in analytical workflows will contribute to the generation of high-quality data in support of drug discovery and development programs.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 4'-Methylacetophenone-D10 (CAS Number: 358730-83-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436296#4-methylacetophenone-d10-cas-number-358730-83-3]

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